molecular formula C15H16ClNO3 B8667529 4-Chloromethyl-2-(3,4,5-trimethoxyphenyl) pyridine CAS No. 427885-85-6

4-Chloromethyl-2-(3,4,5-trimethoxyphenyl) pyridine

Cat. No.: B8667529
CAS No.: 427885-85-6
M. Wt: 293.74 g/mol
InChI Key: SBGHNDCBGPREJJ-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-(3,4,5-trimethoxyphenyl) pyridine is a useful research compound. Its molecular formula is C15H16ClNO3 and its molecular weight is 293.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

427885-85-6

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

4-(chloromethyl)-2-(3,4,5-trimethoxyphenyl)pyridine

InChI

InChI=1S/C15H16ClNO3/c1-18-13-7-11(8-14(19-2)15(13)20-3)12-6-10(9-16)4-5-17-12/h4-8H,9H2,1-3H3

InChI Key

SBGHNDCBGPREJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=C2)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine (19.18 g) was dissolved in chloroform (100 mL), and to the solution thinly chloride (10.2 mL) was added at 0° C. After 30 minutes, the mixture was warmed to room temperature and stirred for 4 hours. The reaction mixture was washed with aqaueous saturated sodium hydrogendcarbonate and brine, dried over anhydrous sodium sulfate and evaporated. The residue was then recrystallized from ethyl acetate-hexane to give the title compound as pale yellow crystalline powder.
Quantity
19.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Hydroxymethyl-2-(3,4,5-trimethoxyphenyl)pyridine (18.15 g) was dissolved in chloroform (300 mL), and to the solution thionyl chloride (19.2 mL) was added at 0° C. After 30 minutes, the mixture was warmed to room temperature and stirred for 4 hours. The reaction mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was then recrystallized from chloroform-hexane to obtain the title compound.
Quantity
18.15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
19.2 mL
Type
reactant
Reaction Step Two

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